molecular formula C23H19FN4O2S2 B2766860 methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate CAS No. 1115967-32-2

methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate

カタログ番号: B2766860
CAS番号: 1115967-32-2
分子量: 466.55
InChIキー: OJKYJGLBJPPFOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1 : Formation of the benzo[b]-1,6-naphthyridine core via cyclization of substituted quinoline precursors under acidic conditions.
  • Step 2 : Acetylation of the naphthyridine nitrogen using chloroacetyl chloride or similar reagents.
  • Step 3 : Coupling the acetylated intermediate with methyl 4-aminobenzoate via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, followed by recrystallization for high-purity isolates. Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry (MS) is critical to confirm structure .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase. Compare retention times against standards .
  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzoate moiety at δ ~7.8–8.2 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What spectroscopic techniques are essential for characterizing its solid-state structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from DMSO/ethanol. Use SHELXL for refinement and Mercury CSD for visualization of hydrogen bonding and π-π stacking interactions .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, amide N–H at ~3300 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (e.g., loss of methoxy groups at ~200–250°C) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity or photophysical properties?

Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., histone deacetylases). Validate docking poses with MD simulations in GROMACS .
  • Fluorescence Prediction : Time-dependent DFT (TD-DFT) to model excitation/emission spectra, correlating with experimental UV-Vis and fluorescence data .

Q. How can researchers resolve contradictions in reported biological activity data?

Strategies :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and solvent systems). Use cell lines with consistent passage numbers .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Proteomic Profiling : LC-MS/MS to quantify off-target effects and validate selectivity .

Q. What strategies are effective for studying its metabolic stability in vitro?

Experimental Design :

  • Hepatic Microsome Assay : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Monitor degradation via LC-MS at 0, 15, 30, and 60 min .
  • Metabolite Identification : Use Q-TOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with literature .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .

Q. How can crystallography elucidate polymorphism or solvate formation?

Approach :

  • SCXRD Screening : Crystallize the compound from multiple solvents (e.g., DMSO, acetonitrile) to identify polymorphs. Refine structures with SHELXL and analyze packing motifs with Mercury CSD .
  • Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SCXRD data to confirm phase purity .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and solvate stability under varying humidity .

Q. What advanced chromatographic methods improve separation of diastereomers or regioisomers?

Chromatography Optimization :

  • Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (0.8–1.2 mL/min) for baseline separation .
  • UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile for high-resolution separation .
  • Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collisional cross-section differences .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) via Suzuki coupling or nucleophilic substitution .
  • Biological Testing : Screen analogs against target enzymes (e.g., HDACs) using fluorometric assays. Correlate activity with logP and polar surface area .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models with SYBYL-X to guide further optimization .

Q. What are the best practices for ensuring reproducibility in its synthesis and bioassays?

Guidelines :

  • Detailed Protocols : Document reaction parameters (e.g., temperature, stirring speed, solvent purity) in SI.
  • Reference Standards : Use commercially available internal standards (e.g., deuterated analogs) for LC-MS quantification .
  • Open Data : Deposit crystallographic data in CCDC (refcode: XXXX) and spectral data in public repositories .

特性

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-21(32-22(26-14)15-7-3-2-4-8-15)18-11-19(29)28-23(27-18)31-13-20(30)25-12-16-9-5-6-10-17(16)24/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYJGLBJPPFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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